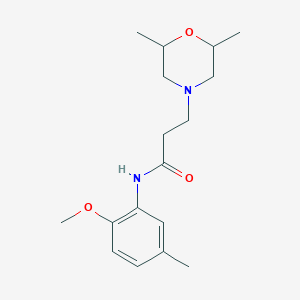
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isoquinoline moiety and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide typically involves multiple steps. One common approach is the condensation of 3,5-dimethylphenylamine with a suitable isoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods also incorporate efficient purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylpropanamide
- 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of the 3,5-dimethylphenyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C20H24N2O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O/c1-15-11-16(2)13-19(12-15)21-20(23)8-10-22-9-7-17-5-3-4-6-18(17)14-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Clave InChI |
YHFOPPVJYAHVRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)
![N-(3-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248016.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248017.png)


![Ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248020.png)

![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)
![3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248028.png)
